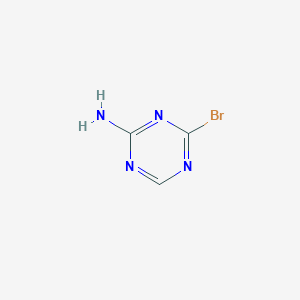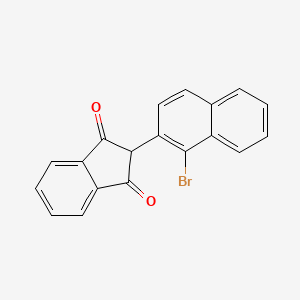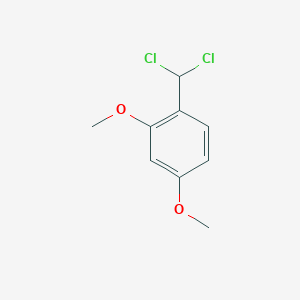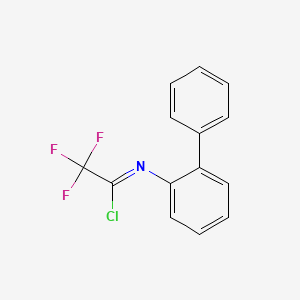
N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a trifluoroacetimidoyl chloride moiety. Biphenyl derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-biphenylyl amine with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The biphenyl moiety can undergo oxidation to form biphenyl quinones, while reduction can lead to the formation of biphenyl diols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted biphenyl derivatives.
Oxidation Reactions: Biphenyl quinones.
Reduction Reactions: Biphenyl diols.
Coupling Reactions: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoroacetimidoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The biphenyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Biphenylyl)-2,2,2-trifluoroacetamide
- N-(2-Biphenylyl)-2,2,2-trifluoroethanamine
- N-(2-Biphenylyl)-2,2,2-trifluoroacetyl chloride
Uniqueness
N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl chloride group, which imparts distinct reactivity and binding properties. This compound exhibits higher stability and specificity in its interactions compared to similar compounds, making it valuable in various applications.
Eigenschaften
Molekularformel |
C14H9ClF3N |
|---|---|
Molekulargewicht |
283.67 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(2-phenylphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C14H9ClF3N/c15-13(14(16,17)18)19-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
IUCXWACKTYPAGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=C(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


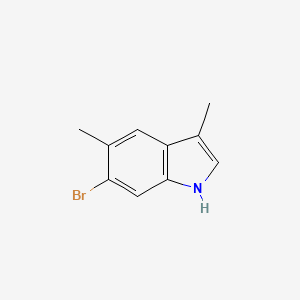
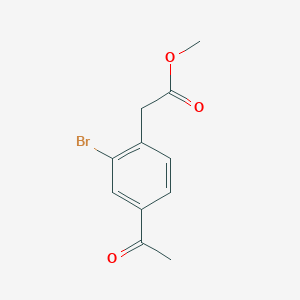
![[(3-Azidopropoxy)methyl]tributylstannane](/img/structure/B13680276.png)
![Benzo[b]thiophene-4-acetyl chloride](/img/structure/B13680278.png)
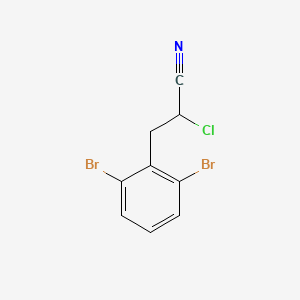
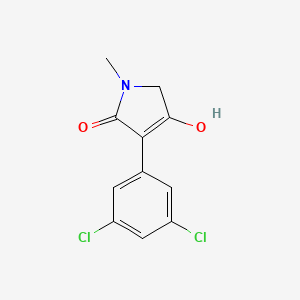
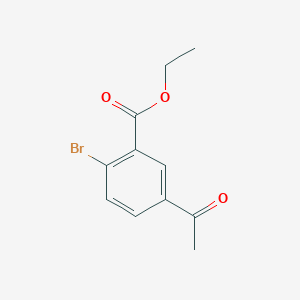
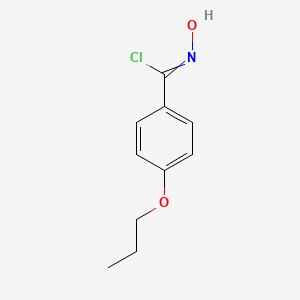
![6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680308.png)
![6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13680311.png)
![1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine](/img/structure/B13680318.png)
